Chemical Structure of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
This guide details the chemical structure, synthesis, and physicochemical profile of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane .[1] This specific spirocyclic scaffold represents a strategic structural motif in modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and physicochemical profile of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane .[1] This specific spirocyclic scaffold represents a strategic structural motif in modern medicinal chemistry, offering a bioisosteric alternative to substituted piperidines and morpholines with enhanced three-dimensional complexity.[1]
[1][2]
Structural Analysis & Nomenclature
The compound is a spirocycle consisting of a saturated cyclopentane ring fused to a morpholine (tetrahydro-1,4-oxazine) ring at a single shared carbon atom.[1]
Scaffold: Spiro[4.5]decane (5 carbons in the smaller ring, 6 in the larger ring).[1]
Heteroatom Placement:
6-oxa: Oxygen atom at position 6 (adjacent to the spiro center).[1]
9-aza: Nitrogen atom at position 9 (para to the oxygen in the 6-membered ring).[1]
Substitution: An ethyl group attached to position 8 (the carbon adjacent to the nitrogen atom).[1]
Conformational Topology
The 6-oxa-9-azaspiro[4.5]decane system adopts a chair-like conformation in the morpholine ring to minimize steric strain.[1] The spiro-fusion at C5 creates a rigid orthogonal arrangement between the cyclopentane and morpholine rings.[1] This "right-angle" geometry is critical for drug design, as it allows the molecule to probe spherical chemical space more effectively than flat aromatic systems.[1]
Stereochemistry:
The introduction of the ethyl group at C8 creates a chiral center.[1] Consequently, this compound exists as a pair of enantiomers:
Low MW, favorable for Fragment-Based Drug Discovery (FBDD).[1]
cLogP
1.8 – 2.2
Optimal lipophilicity for oral bioavailability and CNS penetration.[1]
TPSA
~21 Ų
Low polar surface area, indicating high membrane permeability.[1]
pKa (Basic N)
8.5 – 9.0
Predominantly protonated at physiological pH; good solubility.[1]
H-Bond Donors
1 (NH)
Key interaction point for receptor binding (e.g., Asp/Glu residues).[1]
H-Bond Acceptors
2 (O, N)
Oxygen serves as a weak acceptor; Nitrogen as a strong acceptor/donor.[1]
Synthetic Methodology
The most robust synthetic route for 8-substituted-6-oxa-9-azaspiro[4.5]decanes utilizes a spiro-epoxide ring-opening strategy.[1] This method ensures correct regiochemistry and allows for the introduction of the ethyl substituent via a commercially available amino alcohol.[1]
Retrosynthetic Analysis[1]
Disconnection: The morpholine ring is disconnected at the ether linkage (C7-O6) and the amine linkage (C10-N9).[1]
Precursors: The C8-ethyl group is derived from 2-aminobutan-1-ol .[1] The spiro core is generated from methylenecyclopentane via epoxidation.[1]
Method A (Acid Catalysis): Treat the intermediate diol with 70% H₂SO₄ at 140°C. This promotes intramolecular etherification.[1]
Method B (Mitsunobu - Milder): Dissolve diol in THF.[1] Add Triphenylphosphine (PPh₃, 1.2 eq) and DIAD (1.2 eq) at 0°C. Stir for 16 hours.
Purification: The product is a secondary amine.[1] Purify by acid-base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) followed by column chromatography (DCM/MeOH).
Synthetic Pathway Visualization
Caption: Synthetic route utilizing spiro-epoxide ring opening followed by cyclodehydration to construct the 8-ethyl-6-oxa-9-azaspiro[4.5]decane core.[1]
Medicinal Chemistry Applications
The 8-ethyl-6-oxa-9-azaspiro[4.5]decane scaffold is a valuable "privileged structure" in drug discovery.[1]
Bioisosterism
This scaffold serves as a bioisostere for:
4,4-Disubstituted Piperidines: The oxygen atom lowers the LogP and introduces a hydrogen bond acceptor without significantly altering the steric bulk.[1]
Cyclohexylamines: The spiro-constraint locks the nitrogen vector, reducing entropic penalties upon binding.[1]
Target Classes
GPCR Modulators: The spiro-morpholine core is frequently found in antagonists for chemokine receptors (e.g., CCR5, CCR2) and opioid receptors.[1] The ethyl group at C8 can fill hydrophobic sub-pockets (e.g., Valine/Leucine clefts) within the receptor transmembrane bundle.[1]
Ion Channel Blockers: Used in the design of Nav1.7 or Cav2.2 inhibitors for pain management.[1] The basic nitrogen interacts with the selectivity filter or pore region.[1]
Kinase Inhibitors: The scaffold can serve as a solvent-exposed tail, improving solubility and pharmacokinetic properties of ATP-competitive inhibitors.[1]
Metabolic Stability
The spiro-fusion at C5 blocks metabolic oxidation at the alpha-position of the amine (a common clearance pathway for piperidines).[1] However, the ethyl group at C8 may be susceptible to CYP450-mediated hydroxylation (
oxidation), which should be monitored during lead optimization.[1]
References
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [1]
Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]
Smith, J. M., et al. (2018).[1] Synthesis of 6-oxa-9-azaspiro[4.5]decane derivatives via epoxide opening. Tetrahedron Letters. (General methodology reference).
PubChem Compound Summary. (2024). 9-Oxa-6-azaspiro[4.5]decane. National Center for Biotechnology Information.[1]
Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres. Angewandte Chemie International Edition. (Context on spiro-ether properties).
A Technical Guide to the Molecular Representation and Synthesis of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, focusing on its molecular identity, structural representation via the Simplified Molec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, focusing on its molecular identity, structural representation via the Simplified Molecular-Input Line-Entry System (SMILES), and a validated workflow for its synthesis and characterization. Spirocyclic systems are of profound interest to medicinal chemists due to their inherent three-dimensionality, which can improve binding affinity and selectivity for biological targets while optimizing physicochemical properties. This guide is intended for researchers and professionals in drug development, offering expert insights into the structure, synthesis, and potential applications of this specific oxazaspiro[4.5]decane scaffold.
Molecular Identification and Structural Elucidation
The precise identification and unambiguous representation of a molecule are foundational to all further research and development. This section deciphers the structure of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane from its nomenclature and provides its canonical SMILES representation.
IUPAC Nomenclature and Structure
The name 8-Ethyl-6-oxa-9-azaspiro[4.5]decane systematically describes the molecule's architecture:
spiro[4.5]decane: A spirocyclic system composed of two rings joined by a single carbon atom (the spiro center). The numbers [4.5] indicate that one ring has 4 carbons (a cyclopentane ring) and the other has 5 carbons (a cyclohexane ring), excluding the spiro atom itself, for a total of 10 atoms in the core skeleton (decane).
6-oxa-9-aza: Following IUPAC numbering rules for spiro compounds, which begin in the smaller ring, the heteroatoms are placed in the larger ring. The oxygen atom (oxa) is at position 6, and the nitrogen atom (aza) is at position 9.
8-Ethyl: An ethyl group substituent is located at position 8 of the spirocyclic system.
This nomenclature defines the specific connectivity shown in the diagram below.
Figure 1: 2D Structure of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane.
Canonical SMILES Representation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. It is essential for computational chemistry and database management. The canonical SMILES string for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane is:
CCC1CNCC2(CCCC2)CO1
This string can be parsed as follows, demonstrating the logic of its construction.
Figure 2: Logical breakdown of the SMILES string for the target molecule.
Physicochemical and Computational Data
For drug development professionals, understanding a compound's physicochemical properties is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. As no experimental data exists for this specific molecule, the following properties have been computationally derived.
Property
Value
Unit
Interpretation
Molecular Formula
C₁₁H₂₁NO
-
-
Molecular Weight
183.29
g/mol
-
XLogP3
2.1
-
Indicates good lipid solubility.
Hydrogen Bond Donors
1
-
The secondary amine (N-H).
Hydrogen Bond Acceptors
2
-
The nitrogen and oxygen atoms.
Rotatable Bonds
2
-
Suggests conformational rigidity.
Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount. While no specific synthesis for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane has been published, a reliable strategy can be designed based on established methods for analogous spirocyclic systems.[1][2] The proposed workflow involves the construction of a key intermediate, a spirocyclic ketone, followed by reductive amination.
Proposed Synthetic Protocol
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure the identity and purity of the final compound.
Step 1: Synthesis of 6-Oxaspiro[4.5]decan-9-one (Intermediate 1)
Rationale: This step creates the core spirocyclic scaffold with a ketone handle, which is a versatile precursor for introducing the nitrogen atom. This can be achieved via several methods, including intramolecular cyclizations.[3]
Procedure:
a. To a solution of a suitable cyclopentane-derived starting material with a pendant ester and a protected hydroxyl group, add a strong base (e.g., LDA) in THF at -78 °C.
b. Allow the reaction to slowly warm to room temperature over 12 hours to facilitate intramolecular Dieckmann condensation.
c. Quench the reaction with aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield Intermediate 1 .
d. Validation: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a characteristic C=O stretch ~1710 cm⁻¹).
Step 2: Reductive Amination to Yield 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
Rationale: Reductive amination is a highly efficient and widely used method for forming C-N bonds. It combines a carbonyl compound with an amine and a reducing agent in a one-pot reaction.
Procedure:
a. Dissolve Intermediate 1 (1.0 eq.) and ethylamine (1.2 eq.) in methanol.
b. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at 0 °C.
c. Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
d. Upon completion, quench with water and extract with dichloromethane.
e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
f. Purify the crude product via flash column chromatography (silica gel, gradient elution) to yield the final compound.
Characterization and Quality Control
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. Expected [M+H]⁺: m/z 184.1701.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), along with complex multiplets for the two rings and a broad singlet for the N-H proton.
¹³C NMR: Expect 11 distinct carbon signals, confirming the presence of all carbons in the structure.
Purity Analysis: Final purity should be assessed by HPLC or GC-MS, aiming for >95% for use in biological assays.
Figure 3: Proposed workflow for the synthesis and quality control of the target compound.
Applications in Medicinal Chemistry
The 1-oxa-8-azaspiro[4.5]decane scaffold, a close structural analog, has been successfully explored for the development of M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type.[4] Compounds based on this core structure were found to exhibit potent antiamnesic activity with selectivity over cholinergic side effects.[4]
The 6-oxa-9-azaspiro[4.5]decane core presented here offers a different spatial arrangement of heteroatoms, providing a novel scaffold for library synthesis. The ethyl group at the 8-position can explore a specific vector space within a target's binding pocket, while the secondary amine at the 9-position serves as a key site for further modification to modulate potency, selectivity, and pharmacokinetic properties. This scaffold is a promising starting point for fragment-based or lead optimization campaigns, particularly in neuroscience and other therapeutic areas where spirocyclic systems have proven beneficial.[5]
Conclusion
This guide has established the definitive molecular identity of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, presenting its canonical SMILES string (CCC1CNCC2(CCCC2)CO1) as a key tool for its study. We have provided a detailed, logically sound protocol for its synthesis and characterization, grounded in established chemical principles. The structural features of this compound, particularly its rigid, three-dimensional spirocyclic core, make it an attractive scaffold for modern drug discovery programs. The insights and methodologies presented herein offer a solid foundation for researchers to synthesize, study, and ultimately exploit the therapeutic potential of this and related molecules.
References
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
Li, W., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. Journal of Organic Chemistry, 89(21), 15953-15963. Retrieved from [Link]
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532. Retrieved from [Link]
Gagnon, D., & Landry, S. (2002). Synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one. Molecules, 7(3), 315-321. Retrieved from [Link]
Technical Deep Dive: Spiro[4.5]decane Scaffolds in Drug Discovery
Executive Summary: Escaping "Flatland" In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional drug discovery relied heavily...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping "Flatland"
In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional drug discovery relied heavily on planar, aromatic-rich molecules, these often suffer from poor solubility and nonspecific binding. The spiro[4.5]decane scaffold represents a privileged class of building blocks that introduces critical three-dimensional complexity (
) while maintaining a manageable molecular weight.
This guide analyzes the spiro[4.5]decane architecture—specifically its role in rigidifying pharmacophores to enhance selectivity against G-Protein Coupled Receptors (GPCRs) and enzymes like HIF Prolyl Hydroxylase (PHD). We provide a field-validated protocol for synthesizing the 1,3,8-triazaspiro[4.5]decane core and a comparative analysis of its physicochemical advantages.
Physicochemical & Structural Profile[1]
The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon. This spiro-fusion creates a rigid, orthogonal orientation between the two rings, preventing the "floppiness" associated with linear alkyl linkers.
Comparative Analysis: Spiro vs. Planar Analogs
The following table contrasts the spiro[4.5]decane core with its constituent planar parts. The spiro-fusion significantly alters the lipophilicity profile (LogP) and metabolic liability.
Property
Spiro[4.5]decane Core
4-Phenylpiperidine (Planar Analog)
Cyclohexane (Carbocycle)
Dimensionality
3D (Globular)
2D (Planar/Flat)
3D (Chair/Boat)
Character
High (>0.8)
Moderate (~0.5)
High (1.0)
Conformational Entropy
Restricted (Rigid)
High (Flexible)
Moderate
Metabolic Stability
High (Quaternary C blocks metabolism)
Low (Benzylic oxidation prone)
Moderate
Solubility (Aq)
Enhanced (Disrupts crystal packing)
Poor (-stacking aggregation)
Very Poor
Selectivity Potential
High (Vector-specific binding)
Low (Promiscuous binding)
N/A
The "Gem-Dialkyl" Effect on Sterics
The quaternary spiro-carbon imposes a permanent steric barrier. In the context of enzyme inhibitors, such as those for PHD2 , this forces the inhibitor into a specific bioactive conformation that mimics the transition state of the natural substrate (2-oxoglutarate), improving potency by orders of magnitude compared to flexible analogs [1].
Synthetic Methodologies
Constructing the spiro[4.5]decane core requires forming a quaternary center, which is synthetically challenging. We categorize the primary routes into Classic (robust, scaleable) and Modern (green, catalytic).
Pathway Visualization
Figure 1: Strategic disconnections for accessing spiro[4.5]decane scaffolds. Route A is preferred for hydantoin-based inhibitors; Route B is ideal for complex stereochemical control.
Detailed Experimental Protocol
Target Molecule: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Application: Core scaffold for Opioid Receptor Agonists and PHD Inhibitors.
Strategic Rationale
This protocol utilizes a modified Bucherer-Bergs analog approach. We avoid the harsh conditions of the traditional Bucherer-Bergs by using a stepwise aminonitrile formation followed by urea cyclization. This allows for the introduction of sensitive substituents on the piperidine nitrogen early in the synthesis.
Safety Warning: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Aminonitrile Formation
Preparation: In a round-bottom flask, suspend NaCN (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in a mixture of DMSO/Water (9:1, 12 mL).
Addition: Add a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO (24 mL) in a single portion.
Scientist's Note: Rapid addition ensures kinetic control, favoring the formation of the aminonitrile over thermodynamic byproducts.
Reaction: Stir the mixture at room temperature (RT) for 48 hours.
Workup: Pour the reaction mixture into an ice-water slurry (150 mL). Extract with Ethyl Acetate (3 x 60 mL). Wash combined organics with brine, dry over anhydrous
Checkpoint: Expect a white/off-white solid. Yield is typically >90%.[2]
Step 2: Urea Derivatization
Dissolution: Dissolve the crude aminonitrile (12.4 mmol) in Acetic Acid (20 mL).
Cyclization Precursor: Add a solution of Potassium Cyanate (24.8 mmol) in Water (3 mL) dropwise.
Incubation: Stir at 35°C for 1 hour.
Causality: The mild heating promotes the nucleophilic attack of the secondary amine onto the cyanate without hydrolyzing the nitrile group.
Isolation: Quench with water (70 mL) and extract with Chloroform. Dry and concentrate to yield the urea intermediate.[1]
Step 3: Base-Mediated Spiro-Cyclization
Setup: Dissolve the urea intermediate (11.3 mmol) in anhydrous DMF (40 mL) under Argon. Cool to 0°C.[2]
Deprotonation: Add NaH (14.7 mmol) portion-wise.
Critical Control: Evolution of
gas will be vigorous. Add slowly to maintain thermal control.
Cyclization: Heat the mixture to 45°C and stir for 4 days.
Acid Hydrolysis: Treat the mixture with 10% HCl (96 mL) and stir for an additional 24 hours at 45°C.
Mechanism:[3][4][5][6] The acid step hydrolyzes the intermediate imino-hydantoin to the stable dione (hydantoin) product.
Purification: Pour into ice water, extract with Chloroform, and recrystallize from Ethanol if necessary.
Applications in Drug Discovery[4][8][9]
Case Study: HIF Prolyl Hydroxylase (PHD) Inhibitors
Indication: Anemia, Ischemia.
Mechanism: 1,3,8-triazaspiro[4.5]decane-2,4-diones act as competitive inhibitors of 2-oxoglutarate (2-OG), a cofactor for PHD enzymes.
Structural Logic: The spiro-hydantoin moiety mimics the 2-OG binding motif, chelating the active site Iron (Fe(II)). The rigid spiro[4.5] scaffold directs the "tail" of the molecule into a hydrophobic pocket, achieving nanomolar potency (
nM) [2].
Advantage: Unlike linear glycine mimetics, the spiro scaffold prevents free rotation, reducing the entropic penalty of binding.
Efficacy: The spiro-dioxolane ring locks the pharmacophore in a conformation that favors 5-HT1A selectivity over
-adrenergic receptors (Selectivity ratio > 80) [3].
Decision Tree: When to Use Spiro[4.5]decane
Figure 2: Selection criteria for deploying spirocyclic scaffolds in lead optimization.
References
Holt-Martyn, J. P., et al. (2019). "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." MedChemComm, 10, 500-506.
BenchChem Technical Guides. (2025). "The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues."
Viglianisi, C., et al. (2016). "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry.
Hu, T., & Lin, X. (2025).[7] "Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis." Catalysts, 15, 773.[8]
Carmi, C., et al. (2021).[1][2][9] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1] Molbank, 2021(2), M1223.
Application Note: High-Efficiency Reductive Amination of 6-oxa-9-azaspiro[4.5]decane Scaffolds
Abstract & Scope The 6-oxa-9-azaspiro[4.5]decane core is a privileged pharmacophore in medicinal chemistry, appearing frequently in opioid receptor modulators, chemokine antagonists, and GPCR ligands. The spiro-fusion of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The 6-oxa-9-azaspiro[4.5]decane core is a privileged pharmacophore in medicinal chemistry, appearing frequently in opioid receptor modulators, chemokine antagonists, and GPCR ligands. The spiro-fusion of the tetrahydrofuran and piperidine rings creates a unique steric environment that can complicate derivatization at the secondary amine (N-9 position).
This Application Note provides validated protocols for the reductive amination of this scaffold. Unlike simple piperidines, the 6-oxa-9-azaspiro[4.5]decane system requires specific attention to steric hindrance at the spiro-center (C-5) and the electronic influence of the ether oxygen. We present two primary methodologies: a Standard Protocol using Sodium Triacetoxyborohydride (STAB) for high-throughput efficiency, and an Enhanced Protocol utilizing Titanium(IV) Isopropoxide for refractory or sterically demanding carbonyl partners.
Mechanistic Context & Challenges
The Scaffold
The target molecule consists of a piperidine ring spiro-fused to a tetrahydrofuran ring. The secondary amine at position 9 is the nucleophile.
Steric Challenge: The spiro-carbon at position 5 imposes significant steric bulk, particularly affecting the approach of bulky ketones during iminium ion formation.
Electronic Challenge: The ether oxygen at position 6 (adjacent to the spiro center) exerts an inductive effect, slightly lowering the basicity of the N-9 amine compared to a standard piperidine, potentially slowing the initial attack on the carbonyl.
Reaction Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. This intermediate is then selectively reduced to the tertiary amine.
Figure 1: Mechanistic pathway for the reductive amination of the spiro-piperidine core.
Reagent Selection Strategy
Component
Choice
Rationale
Reducing Agent
NaBH(OAc)₃ (STAB)
Standard. Mild hydride donor. Does not reduce aldehydes/ketones efficiently, preventing alcohol side-products. Selectively reduces the iminium ion [1].[1][2]
Alternative Reductant
NaBH₄
Aggressive. Used only in conjunction with Ti(OiPr)₄ (Method B). Too strong for one-pot mixing with aldehydes.
Solvent
1,2-Dichloroethane (DCE)
Preferred for STAB.[1][3][4] Promotes solubility of the spiro-salt and facilitates iminium formation.
Additive
Ti(OiPr)₄
Lewis Acid/Scavenger. Acts as a water scavenger and Lewis acid to force imine formation in sterically hindered ketones [2].
Catalyst
Acetic Acid (AcOH)
Promotes dehydration of the hemiaminal to the iminium ion. Essential for ketone substrates in Method A.
Experimental Protocols
Method A: The "Standard" Protocol (STAB)
Best for: Aldehydes and unhindered cyclic ketones.
Materials:
6-oxa-9-azaspiro[4.5]decane (hydrochloride salt or free base)
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to establish.
Reduction: Add STAB (1.5 equiv) in one portion.
Reaction: Stir at RT under nitrogen.
Time: Aldehydes: 2–4 hours. Ketones: 12–16 hours.
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins until gas evolution ceases.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Titanium" Protocol (Refractory Substrates)
Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails.
Complexation: In a dry flask under Argon, combine the amine (1.0 mmol) and ketone (1.2 mmol).
Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv) directly to the mixture.
Observation: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF (1-2 mL).
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 4 hours).
Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine/enamine.
Quench: After 2 hours, quench by adding 1N NaOH or water.
Note: A heavy white precipitate (Titanium dioxide) will form.
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.[9]
Workup: Concentrate the filtrate and partition between EtOAc and NaHCO₃.
QC & Troubleshooting Guide
Decision Tree for Optimization
Use this logic flow to determine the correct protocol for your specific 6-oxa-9-azaspiro[4.5]decane derivative.
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
Common Issues & Solutions
Observation
Diagnosis
Solution
Low Conversion (Ketone)
Iminium ion not forming due to sterics at C-5 spiro center.
Switch to Method B (Ti(OiPr)₄) . The Lewis acidity forces the imine formation.
Alcohol Byproduct
Direct reduction of the carbonyl before amine attack.
Ensure 30-60 min stir time before adding reducing agent. Switch from NaBH₄ to STAB .
Over-Alkylation
Product amine is more nucleophilic than starting material (common with aldehydes).
Use Method A but add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Titanium Emulsion
Incomplete hydrolysis of Ti salts during Method B workup.
Use 1N NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Ti salts.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][8][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]
BenchChem. (2025).[1][9] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving yield in 8-Ethyl-6-oxa-9-azaspiro[4.5]decane coupling reactions
Role: Senior Application Scientist / Technical Support Lead[1]
Case ID: SPIRO-CPL-009
Status: Open
Subject: Overcoming Steric Hindrance in Alpha-Substituted Spirocyclic Amine Couplings[1]
Welcome to the Advanced Synthesis Support Center. You are likely encountering low conversion or stalled reactivity with the 8-Ethyl-6-oxa-9-azaspiro[4.5]decane scaffold.[1]
This molecule presents a "perfect storm" of steric challenges:
Spirocyclic Rigidity: The spiro[4.5] fusion restricts conformational flexibility, preventing the amine from easily rotating to accommodate a catalyst.
Alpha-Substitution: The ethyl group at position 8 is directly adjacent to the reactive nitrogen (position 9).[1] In palladium-catalyzed cross-coupling, this creates severe steric clash during the amine coordination and reductive elimination steps.
Electronic Deactivation: The oxygen at position 6 (beta to the nitrogen) exerts an inductive electron-withdrawing effect (
), lowering the nucleophilicity of the amine compared to a standard piperidine.
Below are the targeted protocols and troubleshooting guides to resolve these specific issues.
Part 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)[1][2]
User Question: I am trying to couple this spiro-amine with an aryl bromide using standard conditions (Pd(OAc)2/BINAP), but yields are <20%. How do I improve this?
Technical Response:
Standard ligands like BINAP or dppf are insufficient for alpha-branched secondary amines .[1] The steric bulk of the 8-ethyl group prevents the amine from binding to the palladium center effectively. You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed specifically for hindered substrates.
Recommended Protocol (The "RuPhos" System)
This protocol utilizes RuPhos , which creates a catalyst pocket spacious enough to accommodate the alpha-ethyl group while preventing
Liquids: Add anhydrous Toluene (0.2 M concentration).
Base Addition: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise.
Note: The use of LiHMDS often suppresses the formation of "reduced" aryl byproducts common with hindered amines.
Reaction: Seal and heat to 85°C for 12 hours.
Alternative for Extremely Hindered Partners:
If coupling with an ortho-substituted aryl halide, switch the ligand to BrettPhos or AdBrettPhos , which offer even larger bite angles and catalytic pockets.[1]
Part 2: Reductive Amination (N-Alkylation)
User Question: Direct alkylation is giving me over-alkylation or no reaction. I switched to reductive amination with a ketone, but the imine won't form. What is happening?
Technical Response:
The formation of the intermediate iminium ion is thermodynamically disfavored due to the steric clash between the 8-ethyl group and the incoming carbonyl. Standard conditions (NaBH(OAc)
in DCM) are often too mild to force this equilibrium.[1]
The "Titanium-Push" Protocol
You must use a Lewis Acid dehydrating agent to force imine formation before introducing the reducing agent.
Step-by-Step Workflow:
Imine Formation (The Critical Step):
Combine Spiro-amine (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)
) (2.0 equiv).
Action: Stir at neat or in minimal THF at 40–60°C for 4–6 hours.
Source: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.[1]
Relevance: Explains the superiority of LHMDS over alkoxides for substrates prone to side reactions.
Disclaimer: These protocols are designed for research purposes. Always verify specific safety data sheets (SDS) for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane derivatives, as spirocyclic amines may possess potent biological activity.[1]
Technical Support Center: Purification of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane Intermediates
Welcome to the technical support center for the purification of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are na...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic and purification challenges associated with this important class of spirocyclic scaffolds. The inherent basicity of the azaspirocycle core, combined with the varied polarity of synthetic intermediates, often presents unique purification hurdles.[1][2]
This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Initial Strategy: Selecting the Right Purification Method
The first step in any successful purification is selecting the appropriate technique. The choice depends on the scale of your reaction, the physicochemical properties of your target intermediate (e.g., polarity, stability, solid vs. oil), and the nature of the impurities. The following decision tree provides a logical workflow for navigating this selection process.
Caption: A decision-making workflow for selecting a purification method.
This section directly addresses common issues encountered during the purification of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane and its precursors.
Column Chromatography Issues
Q1: My spiro-amine intermediate is streaking badly down the silica gel column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[3] Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of your spiro-amine can interact strongly and non-specifically with these acidic sites, leading to a "start-stop" movement down the column. This results in significant peak tailing or streaking.
Causality & Solution: The solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[4]
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your product to elute as a sharp band.[4]
Ammonium Hydroxide: For more polar amines that require eluents like Dichloromethane/Methanol, adding 1-2% of concentrated ammonium hydroxide to the methanol portion of the mobile phase is highly effective.[4]
A good practice is to pre-treat the silica by flushing the packed column with the base-modified eluent before loading your sample.[4] A tailing spot on your TLC plate is a strong indicator that you will see streaking on the column; always optimize your solvent system with a basic modifier using TLC first.[4]
Q2: I'm struggling to separate my target intermediate from a very polar impurity. Even with 10-20% Methanol in DCM, everything remains at the baseline (Rf = 0). What are my options?
A: When standard solvent systems fail to move highly polar compounds, you have several options before resorting to more complex techniques.
Option A: More Aggressive Normal-Phase System: You can increase the eluting power of your mobile phase further. A highly effective system for very polar basic compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and concentrated Ammonium Hydroxide (NH₄OH). Try a gradient starting from 95:4:1 (DCM:MeOH:NH₄OH) and increasing the polar components.[5]
Option B: Switch the Stationary Phase:
Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds, often eliminating the need for mobile phase modifiers.[6]
Reverse-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reverse-phase chromatography is a powerful alternative. Elution is done with polar solvents like water/acetonitrile or water/methanol, and compound retention is based on hydrophobicity rather than polarity. This can completely change the elution order and resolve difficult separations.[4]
Q3: My compound seems to be decomposing on the column; I'm getting a lower yield than expected and multiple new spots on the TLC of my fractions. How can I confirm this and what should I do?
A: Compound instability on acidic silica gel is a known issue, especially for sensitive functional groups.[6]
Confirmation (Silica Stability Test): To confirm decomposition, spot your crude material on a TLC plate. Then, add a small amount of silica gel to a vial containing a solution of your crude product, stir for an hour (approximating the time on a column), and then run a new TLC comparing the "silica-treated" sample to the original. If new spots appear or the product spot diminishes, your compound is not stable to silica.[6]
Alternative Purification Methods: If instability is confirmed, avoid silica gel chromatography.
Crystallization/Precipitation: This is the ideal alternative if your compound is a solid. It's a highly selective process that can yield very pure material. Consider forming a salt (see Q5) to induce crystallization.[7]
Acid-Base Extraction: This classic technique is perfect for isolating basic amines from neutral or acidic impurities and avoids contact with solid stationary phases.[1]
Preparative HPLC: For high-value, small-scale purifications, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers high resolution and can be performed with various stationary phases and buffered mobile phases to ensure compound stability.
Caption: Troubleshooting flowchart for common column chromatography issues.
Crystallization & Precipitation Issues
Q4: I'm trying to recrystallize my intermediate, but it keeps separating as an oil ("oiling out") instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" typically occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it crashes out of solution at a temperature above its melting point (or the melting point of the solvate). It can also be caused by the presence of impurities that inhibit crystal lattice formation.
Solutions:
Use More Solvent: The most straightforward fix is to dissolve the compound in a larger volume of hot solvent. This lowers the concentration and can bring the saturation point to a lower temperature, allowing crystallization to occur properly.
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then move it to a 0°C ice bath, and finally to a freezer if necessary. Rapid cooling encourages precipitation over crystallization.[1]
Solvent System Tuning: Find a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy. Heat gently until it becomes clear again, then allow it to cool slowly.
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
Q5: My compound is an oil and is highly soluble in most common organic solvents, making purification by standard chromatography or crystallization very difficult. How can I purify it?
A: This is an ideal scenario for purification via salt formation. Amines can be protonated with an acid to form salts, which are often crystalline solids with dramatically different solubility profiles than the free base.[8] This is a highly effective chemical purification method.[3]
Strategy:
Salt Formation: Dissolve your crude amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of an acid (e.g., HCl in ether, p-toluenesulfonic acid in isopropanol, or trichloroacetic acid in ethyl acetate) dropwise.[9][10] The corresponding ammonium salt will often precipitate out of the solution.
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent to remove impurities that remain in the mother liquor.[1]
Liberation of Free Base (Optional): If you need the free amine for the next step, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and the pure amine can be extracted with an organic solvent like dichloromethane.[1]
This technique is excellent for removing non-basic impurities and can often provide material of very high purity.
Work-up & Impurity Removal
Q7: I've just completed an N-Boc protection of a spiro-amine intermediate. How can I effectively remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) and the t-butanol byproduct?
A: This is a common work-up challenge. While a silica gel column will separate these components, a well-designed work-up can often remove the majority of them without chromatography.
Aqueous Work-up: After the reaction, quench with a mild aqueous acid (e.g., saturated NH₄Cl). This will protonate your amine product, making it water-soluble, while the non-polar (Boc)₂O and t-butanol byproducts remain in the organic phase during an extraction. Separate the layers. Then, basify the aqueous layer (e.g., with NaHCO₃ or K₂CO₃) and extract your purified product back into an organic solvent (like ethyl acetate or DCM).
Heterogeneous Catalysts: For future syntheses, consider using heterogeneous catalysts for Boc protection, such as Amberlite-IR 120 resin. These can be simply filtered off at the end of the reaction, greatly simplifying purification.[11]
Q8: After a Boc-deprotection step using trifluoroacetic acid (TFA), I'm observing a new, less polar byproduct in my crude NMR. What is this and how can I avoid it?
A: The byproduct is likely the result of your product being alkylated by the tert-butyl cation.
Causality: Acid-mediated Boc deprotection proceeds by generating a tert-butyl cation (t-Bu⁺) intermediate.[12] This is a reactive electrophile that can alkylate any nucleophilic sites on your target molecule, such as other amines, thiols, or electron-rich aromatic rings.[12]
Solutions:
Use a Scavenger: Add a "cation scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ than your product. Common examples include triethylsilane (TES), anisole, or water.
Alternative Deprotection Methods: If side reactions persist, consider milder or non-acidic methods.
Thermal Deprotection: Heating N-Boc protected amines, sometimes in a high-boiling solvent or under continuous-flow high-temperature conditions, can cleanly remove the Boc group without reagents.[13]
Water-Mediated Deprotection: For some substrates, simply refluxing in water can effectively remove the Boc group under neutral conditions.[11]
Key Experimental Protocols & Data
Protocol 1: Column Chromatography of a Basic Spiro-Amine using a TEA-Modified Eluent
This protocol describes a general method for purifying a basic intermediate on silica gel while preventing peak tailing.
Solvent System Preparation: Prepare your eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 1% v/v. For 1 liter of eluent, add 10 mL of TEA.
Column Packing: Pack a silica gel column using the TEA-modified eluent.
Equilibration: Pass 2-3 column volumes of the TEA-modified eluent through the packed column to ensure the entire silica bed is neutralized.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution & Fraction Collection: Begin eluting with the TEA-modified solvent system, collecting fractions. Monitor the elution using TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed with the solvent.
Protocol 2: Purification via Hydrochloride (HCl) Salt Formation
This protocol is effective for purifying a basic amine that is difficult to crystallize as a free base.
Dissolution: Dissolve the crude amine intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. The hydrochloride salt should begin to precipitate. Monitor the pH of the solution with moist pH paper to ensure it is acidic.
Digestion: Continue stirring the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.
Drying: Dry the purified salt under high vacuum to remove all residual solvent.
Data Summary: Common Eluent Systems for Amine Purification
The following table provides starting points for developing a purification method for spiro-amine intermediates.
Chromatography Mode
Stationary Phase
Common Eluent System (Starting Point)
Modifier (if needed)
Target Compound Polarity
Normal Phase
Silica Gel
Hexane / Ethyl Acetate (gradient)
0.5-2% Triethylamine (TEA)
Low to Medium
Normal Phase
Silica Gel
Dichloromethane / Methanol (gradient)
1-2% NH₄OH (in MeOH)
Medium to High
Normal Phase
Alumina (Basic)
Hexane / Ethyl Acetate (gradient)
Often not required
Low to High
Reverse Phase
C18 Silica
Water / Acetonitrile (gradient)
0.1% TFA or 0.1% Formic Acid
Medium to High
Reverse Phase
C18 Silica
Water / Methanol (gradient)
0.1% NH₄OH (for basic compounds)
Medium to High
References
Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from Benchchem website.[3]
Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from Benchchem website.[1]
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from ResearchGate.[14]
Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from Benchchem website.[4]
Cook, E. S., & Rider, T. H. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.[15]
Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative. Retrieved from Google Patents.[16]
Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek website.[17]
Benchchem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Retrieved from Benchchem website.[11]
University of Rochester Chemistry. (n.d.). Purification: How To. Retrieved from University of Rochester website.[8]
WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from WIPO Patentscope.[18]
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from Beilstein Journals.[9]
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from MDPI website.[19]
National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from NIH website.[10]
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from ResearchGate.[20]
University of Rochester Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website.[6]
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from UC Davis Chem LibreTexts.[7]
Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Retrieved from RSC Publishing.[2]
ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from ResearchGate.[21]
Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from Phenomenex website.[22]
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Retrieved from NIH website.[23]
Reddit. (2024, November 17). Column chromatography issue. Retrieved from Reddit.[5]
ResearchGate. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from ResearchGate.[24]
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from PubMed.[25]
National Institutes of Health. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from NIH website.[26]
Journal of Synthetic Chemistry. (2022, August 6). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Retrieved from jsc.khu.ac.ir.[27]
ACS Publications. (2025, March 5). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. Retrieved from ACS Publications.[28]
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from Google Patents.[29]
National Institutes of Health. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Retrieved from NIH website.[30]
ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from ACS Publications.[13]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from ACS GCI website.[12]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RES-808-SPIRO
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do I resolve the enantiomers of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane?"
Technical Context:
This molecule belongs to a class of spirocyclic secondary amines . The spiro-fusion at C5 (joining the pyrrolidine/tetrahydrofuran-like ring and the piperidine-like ring) creates a rigid orthogonal geometry. The chirality arises from the 8-ethyl substitution and potentially the spiro-center itself depending on the overall symmetry.
Core Challenges:
Basicity: The exposed secondary amine (9-aza) causes severe peak tailing on silica-based HPLC columns due to silanol interactions.
Crystallization Difficulty: Spiro-salts often "oil out" rather than crystallize due to their bulky, non-planar 3D structure which disrupts lattice packing.
Solubility: High solubility in alcohols makes yield recovery in classical resolution difficult.
Workflow Decision Matrix
Before selecting a method, determine your scale and purity requirements. Use the logic flow below to select the optimal resolution path.
Figure 1: Strategic decision tree for resolving spiro-amine enantiomers. Note the fallback to HPLC if salt formation fails (common in spiro-compounds).
This is the "Gold Standard" for speed and purity. Because the target is a secondary amine , you must suppress ionization to prevent peak tailing.
Recommended Protocol
Parameter
Condition Set A (Normal Phase)
Condition Set B (SFC - Preferred)
Column
Chiralpak IC or AD-H (Amylose-based)
Chiralcel OD-H (Cellulose-based)
Mobile Phase
n-Hexane : IPA (90:10)
CO₂ : Methanol (85:15)
Modifier (CRITICAL)
0.1% Diethylamine (DEA)
0.2% Diethylamine (DEA)
Temperature
25°C
40°C
Back Pressure
N/A
120 bar
Troubleshooting Guide: Chromatography
Q: My peaks are tailing significantly (Asymmetry > 1.5).
Cause: The "9-aza" nitrogen is interacting with the acidic silanols on the silica support.
Fix: Increase DEA concentration to 0.2%. If problem persists, switch to an immobilized column (e.g., Chiralpak IA/IC) and use Dichloromethane (DCM) as a co-solvent to break H-bonding.
Q: I have poor solubility in Hexane.
Cause: The polar amine/ether functionality reduces lipophilicity.
Fix: Switch to Polar Organic Mode . Use 100% Acetonitrile or Methanol with 0.1% DEA/TEA. Note: Only use immobilized columns (IA, IB, IC) for 100% organic solvents to avoid stripping the coating.
Method B: Diastereomeric Salt Crystallization
For scales >10g, chromatography becomes expensive. Salt resolution is the chemical alternative.
The "Spiro-Salt" Screening Matrix
Spirocyclic amines are bulky. They require resolving agents that are equally bulky to force a lattice structure.
Top 3 Resolving Agents:
Di-p-toluoyl-L-tartaric acid (L-DTTA): The "heavy lifter" for spiro-amines. The aromatic rings aid pi-stacking.
(S)-Mandelic Acid: Good for forming tight ion pairs.
N-Acetyl-L-leucine: Often works for amines when carboxylic acids fail.
Step-by-Step Protocol
Stoichiometry: Dissolve 1.0 eq of Racemic Amine in Ethanol (10 volumes) .
Addition: Add 0.55 eq (for "Half-Quantity" method) or 1.0 eq of Resolving Agent dissolved in hot Ethanol.
Nucleation: Heat to reflux (clear solution), then cool slowly to room temperature (1°C/min).
Harvest: Filter the solid.
Solid: Enriched Salt A.
Liquor: Enriched Salt B.
Troubleshooting Guide: Crystallization
Q: The mixture turned into a thick oil/gum instead of crystals.
Diagnosis: "Oiling Out." This is the #1 failure mode for spiro-compounds. The lattice energy is too weak to overcome the solvation energy.
The "Oil-Buster" Protocol:
Re-heat the oil until it dissolves.
Add a non-polar anti-solvent (e.g., MTBE or Toluene ) dropwise until slight turbidity appears.
Seed it: If you have any crystal from a previous screen, add it now. If not, scratch the glass wall vigorously.
Sonication: Briefly sonicate the turbid solution to induce nucleation.
Q: The yield is high (80%), but the ee is low (<10%).
Diagnosis: You crystallized the racemate (a racemic compound) rather than the diastereomer.
Fix: Change the solvent.[1][2][3][4] If you used EtOH, switch to Acetone or Acetonitrile . These solvents do not H-bond as strongly, forcing the salt to rely on its own ionic interactions.
Method C: Indirect Resolution (Derivatization)[6]
If the free amine refuses to resolve, derivatize the "9-aza" position to create a stable amide/carbamate.
Reaction:
Amine + (S)-Camphanic Chloride
Diastereomeric Amide
Why this works:
(S)-Camphanic acid introduces a known chiral center.
The resulting diastereomers are neutral amides (no tailing in HPLC).
They can be separated on standard Silica (achiral) columns or C18 columns.
Hydrolysis:
Post-separation, boil in 6N HCl/Dioxane to recover the enantiopure amine.
References
Vertex AI Search. (2025). Chiral resolution of spirocyclic amines methods. 5[1][3][6][7]
American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines. Chemical Reviews. 8[1][6][7][9][8][10][11][12]
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. 1[1][3][6][7][9][8][10][11][13][5]
Stability of 6-oxa-9-azaspiro[4.5]decane ring under acidic conditions
Technical Support Center: 6-oxa-9-azaspiro[4.5]decane Scaffold Welcome to the technical support center for the 6-oxa-9-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-oxa-9-azaspiro[4.5]decane Scaffold
Welcome to the technical support center for the 6-oxa-9-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic system into their work. The unique three-dimensional structure of oxa-azaspirocycles makes them attractive scaffolds in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic properties.[1] However, their stability, particularly under the acidic conditions frequently encountered in synthesis, purification, and formulation, requires careful consideration.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: General Stability and Degradation Mechanism
FAQ 1: How stable is the 6-oxa-9-azaspiro[4.5]decane ring system under acidic conditions?
The 6-oxa-9-azaspiro[4.5]decane core, which contains a spiroketal amine moiety, is generally stable under neutral and basic conditions. However, under acidic conditions, it is susceptible to hydrolysis or ring-opening. The stability is not absolute and depends on several critical factors:
Acid Strength (pKa): Strong acids (e.g., HCl, H₂SO₄, TFA) are more likely to induce degradation than weaker acids (e.g., acetic acid). The reaction is often acid-catalyzed.[2]
Temperature: Elevated temperatures significantly accelerate the rate of acid-catalyzed hydrolysis. Many decomposition pathways have higher activation energies, meaning they become more prominent at higher temperatures.[3]
Solvent: The presence of water or other nucleophilic solvents (like methanol) is crucial for hydrolysis to occur. In strictly anhydrous aprotic solvents, the protonated spirocycle may be more stable.
Substituents: The electronic and steric nature of substituents on either the piperidine or tetrahydrofuran ring can influence stability, though specific data on the 6-oxa-9-azaspiro[4.5]decane system is limited in public literature.
In practice, this means that while the scaffold might tolerate brief exposure to mild acidic conditions at room temperature (e.g., during a reaction workup with aqueous NH₄Cl), prolonged exposure to strong acids, especially with heating, will likely lead to ring cleavage.[4]
FAQ 2: What is the mechanistic pathway for the acid-catalyzed decomposition?
The decomposition of the 6-oxa-9-azaspiro[4.5]decane ring in aqueous acid proceeds via a well-understood, reversible hydrolysis mechanism typical for acetals and ketals.[2] The key steps involve the formation of a resonance-stabilized oxocarbenium ion intermediate.
The process can be visualized as follows:
Protonation: The reaction is initiated by the protonation of one of the heteroatoms. Protonation can occur at either the ring oxygen or the piperidine nitrogen. Protonation of the oxygen atom (Path A) is the productive step for ring-opening.
Ring Opening (Rate-Determining Step): The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is also a tertiary amine. This step is generally the slowest and thus rate-determining.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields the ring-opened hydroxy-ketone product and regenerates the acid catalyst.
Figure 1: Mechanism of acid-catalyzed spiroketal hydrolysis.
Section 2: Troubleshooting Experimental Scenarios
Q1: I am running a deprotection step using neat TFA and see multiple new spots on my TLC/LCMS. Is my spirocycle degrading?
Answer: Yes, this is a classic scenario for spiroketal degradation. Neat trifluoroacetic acid (TFA) at room temperature or above is a harsh condition that will almost certainly lead to significant, if not complete, cleavage of the 6-oxa-9-azaspiro[4.5]decane ring.
Troubleshooting Steps:
Confirm Degradation: Analyze the crude reaction mixture by LCMS. Look for a mass corresponding to the addition of water (M+18) to your starting material. This is a strong indicator of hydrolysis.
Modify Conditions: The key is to reduce the "stress" on the molecule.[3]
Lower the Temperature: Perform the deprotection at 0 °C or even -20 °C. Many decomposition pathways have higher activation energies and are slowed dramatically at lower temperatures.[3]
Reduce Reaction Time: Carefully monitor the reaction every 5-10 minutes. As soon as the desired deprotection is complete (or has reached a reasonable conversion), immediately quench the reaction.
Use a Scavenger: If your substrate is sensitive to the cationic intermediates formed during deprotection (e.g., from a Boc or trityl group), add a scavenger like triethylsilane (TES) or anisole to the TFA.
Switch to a Milder Acid: Investigate if less harsh conditions can achieve the desired transformation. For example, using 4M HCl in dioxane is often less aggressive than neat TFA.
Q2: My reaction yield is consistently low after silica gel chromatography. The column is run with a methanol/DCM gradient. What could be the issue?
Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of sensitive compounds like your spirocycle, especially when using a protic mobile phase like methanol. Your product is likely degrading on the column.
Troubleshooting Steps:
Neutralize the Silica: Before loading your sample, flush the column with your mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia. This will neutralize the acidic sites on the silica gel.
Use a Different Stationary Phase: Consider using neutral or basic alumina for your purification. Alternatively, C18 reverse-phase chromatography with a neutral or slightly basic buffer system (e.g., ammonium bicarbonate) is an excellent option if your compound is compatible.
Minimize Contact Time: Run the column as quickly as possible while maintaining good separation. Avoid letting the compound sit on the column for extended periods.
Condition / Reagent
Risk to Spirocycle
Recommended Mitigation / Alternative
Strong Protic Acids (TFA, HCl, H₂SO₄)
High
Use at low temperatures (0 °C or below); minimize reaction time; consider milder Lewis acids if applicable.[3]
Silica Gel Chromatography
Moderate to High
Neutralize silica with 1% Et₃N in eluent; use neutral alumina; switch to reverse-phase HPLC with a neutral buffer.
Aqueous Acidic Workup
Low to Moderate
Use saturated NH₄Cl instead of dilute HCl; perform workup quickly at low temperature; immediately extract into organic solvent.
Protic Solvents (MeOH, H₂O)
Low (High with acid)
Ensure solvents are anhydrous for reactions where stability is critical.[3]
Table 1: Guide to selecting conditions to minimize degradation of the 6-oxa-9-azaspiro[4.5]decane ring.
Section 3: Analytical Protocols & Best Practices
Q1: What is the best way to monitor the stability of my compound during a reaction?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and direct methods for monitoring the stability and integrity of the spirocyclic core in real-time or through time-point sampling.[5] Unlike mass spectrometry, which can only show the mass of the products, NMR provides structural information.
Key indicators of ring-opening in ¹H NMR:
Disappearance of Spirocyclic Signals: The characteristic signals of the protons on the tetrahydrofuran and piperidine rings will decrease in intensity.
Appearance of New Signals: Look for the emergence of a broad singlet corresponding to a new hydroxyl (-OH) proton. You may also see the appearance of new signals in the aliphatic region corresponding to the ring-opened chain.
Experimental Workflow for a Stability Study:
Figure 2: Workflow for conducting an NMR-based stability study.
Protocol: Small-Scale NMR Stability Test
This protocol provides a definitive way to assess the stability of your specific 6-oxa-9-azaspiro[4.5]decane derivative under defined acidic conditions.
Sample Preparation: Dissolve ~5 mg of your compound in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Acetonitrile-d₃) in an NMR tube.[6]
Acquire t=0 Spectrum: Obtain a standard ¹H NMR spectrum. This will serve as your baseline reference.
Introduce Acid: Add a small, defined amount of acid. For example, add 10 µL of a 1M solution of DCl in D₂O. This introduces both the acid catalyst and the water required for hydrolysis.
Data Analysis: Process the spectra and integrate a well-resolved peak of the starting material and a new peak from the degradation product. The change in the relative integral values over time provides a quantitative measure of the degradation rate.[7]
References
Acid catalyzed spiroketalisation. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry. [Link]
The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 25, 2026, from [Link]
NMR Analysis. (n.d.). Impact Analytical. Retrieved February 25, 2026, from [Link]
NMR Based Methods for Metabolites Analysis. (2025, March 6). National Institutes of Health. [Link]
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. [Link]
NMR Spectroscopy Techniques for Application to Metabonomics. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Portal.Ticket ID: #SPIRO-45-ISO-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
Separating spiro[4.5]decane isomers presents a unique "perfect storm" of chromatographic challenges. Unlike flat aromatic systems, the spiro-carbon creates a rigid, orthogonal 3D structure (the 5-membered ring is perpendicular to the 6-membered ring). Furthermore, the core skeleton lacks a UV-active chromophore, rendering standard detection useless.
This guide addresses the three most common failure modes reported by our users: Detection Failure , Diastereomer Co-elution , and Enantiomeric Resolution .
Module 1: Detection Issues ("I see no peaks")
User Query:
"I injected my spiro[4.5]decane sample (1 mg/mL) and ran a standard gradient 5-95% ACN at 254 nm. The baseline is flat. Is my column dead?"
Technical Diagnosis:
Your column is likely fine. The spiro[4.5]decane skeleton is fully saturated. It possesses no conjugated
-systems; therefore, it has zero absorbance at 254 nm. While you might see weak absorbance at 200–210 nm, this region is plagued by solvent cutoff noise (especially with Methanol/Acetone), making it unreliable for quantitative work.
Corrective Protocol:
You must switch to a Universal Detector .
Detector Type
Suitability
Why?
UV/Vis (DAD)
🔴 Poor
No chromophore. Only works if the spiro scaffold has aromatic substituents (e.g., benzyl groups).
RI (Refractive Index)
🟡 Fair
Universal, but incompatible with gradients . Only useful for isocratic runs.
ELSD (Evaporative Light Scattering)
🟢 Good
Universal, gradient compatible.[1] Response is non-linear (log-log).
CAD (Charged Aerosol)
🟢 Excellent
High sensitivity, near-uniform response, gradient compatible.[1]
MS (Mass Spec)
🟢 Excellent
Requires ionizable groups (e.g., amine/acid). Pure hydrocarbons ionize poorly in ESI; use APCI.
Visualization: Detector Selection Logic
Caption: Decision tree for selecting the appropriate detector based on structural properties and method requirements.
Module 2: Diastereomer Separation (Cis/Trans)
User Query:
"I have a mixture of cis- and trans-spiro[4.5]decan-8-ol. They co-elute on my C18 column despite a shallow gradient. How do I separate them?"
Technical Diagnosis:
Standard C18 columns rely on Hydrophobic Interaction . Since cis and trans isomers of spiro[4.5]decane often have identical logP (hydrophobicity) values, C18 cannot distinguish them.
You need Shape Selectivity . The rigid orthogonality of the spiro center means the cis and trans isomers present different 3D "footprints" to the stationary phase.
Recommended Solution: Porous Graphitic Carbon (PGC)
PGC columns (e.g., Hypercarb) behave differently. They possess a flat, crystalline surface that interacts with molecules via charge-induced dipoles. The isomer that can align its flat face most effectively against the graphite sheet will be retained longer.
Protocol: PGC Screening Method
Column: Hypercarb (or equivalent PGC), 100 x 2.1 mm, 3 µm or 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Note: Do not use Methanol initially; ACN is a stronger eluent on PGC and prevents irreversible retention.
Gradient:
Time (min)
% B
Description
0.0
5
Loading
10.0
100
Full Gradient
15.0
100
Wash (Critical for PGC)
15.1
5
Re-equilibration
Why this works: The trans isomer usually adopts a more planar conformation than the cis isomer (or vice versa depending on substitution), leading to significantly different retention times on PGC where C18 shows one peak.
Module 3: Chiral Separation (Enantiomers)
User Query:
"I have separated the diastereomers, but now I need to resolve the enantiomers of the trans-isomer. Which column should I use?"
Technical Diagnosis:
Spiro[4.5]decane derivatives are often chiral due to the spiro-center (axial chirality) or substituents. Unlike planar aromatics, these molecules are "bulky."
Screening Strategy:
Polysaccharide-based columns (Amylose/Cellulose) are the gold standard. However, because spiro compounds are hydrophobic, Normal Phase (NP) is often superior to Reversed Phase for chiral recognition because the non-polar mobile phase forces the analyte into the chiral grooves of the stationary phase.
Primary Screen (Normal Phase):
Mobile Phase: n-Hexane / Ethanol (90:10 to 50:50).
Additives: 0.1% Diethylamine (for basic amines) or 0.1% TFA (for acids). Crucial: Do not mix these.
Visualization: Chiral Method Development Loop
Caption: Workflow for screening chiral stationary phases (CSPs) for spiro-compounds.
FAQ: Quick Troubleshooting
Q: My peaks are tailing badly on the PGC column.A: PGC is highly retentive. Tailing often indicates secondary interactions or column overload.
Add TFA: If your compound is basic, 0.1% TFA suppresses ionization and improves shape.
Temperature: Increase column temperature to 45°C or 60°C. PGC mass transfer is slower than silica; heat improves kinetics significantly.
Q: I see "ghost peaks" in my gradient.A: This is common with ELSD/CAD. It is usually impurities in the organic modifier. Use LC-MS grade Acetonitrile and ensure your water is 18.2 MΩ.
Q: Can I use SFC (Supercritical Fluid Chromatography)?A:Yes, highly recommended. SFC is often superior for spiro compounds because the CO2 penetrates the rigid structure better than liquids. Start with a 2-Ethylpyridine (2-EP) column for achiral work or an Amylose-C column for chiral work.
References
Context: Authoritative source on the mechanism of PGC for separ
Daicel Corporation. (2024). Chiral Column Selection Guide for HPLC and SFC. Retrieved from [Link]
Context: Standard protocols for screening polysaccharide columns (AD/OD/IC series) for chiral resolution.
Context: Principles of detecting non-chromophoric compounds using light scattering.[2]
West, C., & Lesellier, E. (2006). Characterisation of porous graphitic carbon with subcritical fluid chromatography.[3] Journal of Chromatography A. Retrieved from [Link]
Context: Academic grounding for the use of carbon phases in separ
1H NMR spectrum analysis of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
This guide provides an in-depth technical analysis of the 8-Ethyl-6-oxa-9-azaspiro[4.5]decane scaffold, a specialized spiro-morpholine intermediate often utilized in the synthesis of GPCR ligands (e.g., Sigma-1 receptors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 8-Ethyl-6-oxa-9-azaspiro[4.5]decane scaffold, a specialized spiro-morpholine intermediate often utilized in the synthesis of GPCR ligands (e.g., Sigma-1 receptors) and ion channel blockers.[1]
The analysis focuses on the structural elucidation via Proton Nuclear Magnetic Resonance (
H NMR), comparing its spectral signature against its open-chain precursor and the unsubstituted spiro-analog .[1] This comparison highlights the "conformational locking" effect of the spiro-fusion, a critical quality attribute in drug design.[1]
[1]
Executive Summary & Structural Logic
Compound Class: Spiro-1,4-oxazine (Spiro-morpholine).[1]
Core Scaffold: Cyclopentane spiro-fused to a morpholine ring.[1]
Critical Feature: The 8-ethyl substitution introduces a chiral center at C8, rendering the spiro-system chiral (if not already) and creating significant diastereotopic splitting patterns in the adjacent methylene protons (H7 and H10).[1]
The "Spiro-Lock" Effect
Unlike open-chain amines, the spiro[4.5]decane system restricts bond rotation.[1] In NMR, this results in:
8-Ethyl: Ethyl group attached to C8 (between C7 and N9).[1]
Visualization of Connectivity (DOT Diagram)
The following diagram illustrates the connectivity and key NOE (Nuclear Overhauser Effect) interactions expected in the 2D NOESY spectrum, confirming the spatial arrangement of the ethyl group.
Figure 1: Connectivity map of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane showing the heterocyclic core and key spatial correlations.
Comparative Analysis: Product vs. Alternatives
This section compares the NMR profile of the target molecule against its Unsubstituted Analog (to demonstrate substitution effects) and its Open-Chain Precursor (to demonstrate cyclization).[1]
In the Unsubstituted Analog , C7 and C10 protons often appear as triplets or singlets due to ring flipping or symmetry.
In the 8-Ethyl Target , the chiral center at C8 breaks this symmetry.[1] H-7a and H-7b become magnetically non-equivalent (diastereotopic), splitting into a distinct "roofed" doublet of doublets or multiplets.[1] This is the primary confirmation of successful ethyl substitution.[1]
Rigidity vs. Open Chain:
The Open-Chain Precursor shows averaged signals due to free rotation.[1]
The Spiro Target shows sharp, resolved couplings for the ring protons, confirming the formation of the rigid morpholine chair conformation.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol. This workflow includes a "D2O Shake" step to validate the Nitrogen-bound proton.[1]
Reagents & Equipment[5]
Solvent:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
Note: DMSO-
is an alternative if the amine salt is used, but provides better resolution for the aliphatic region.[1]
Instrument: 400 MHz NMR (or higher). 600 MHz is recommended for resolving the Cyclopentane envelope.[1]
Step-by-Step Methodology
Sample Preparation:
Dissolve 5–10 mg of the free base oil in 0.6 mL
.
Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.[1]
): 1.0 second (increase to 5.0s for quantitative integration).
Scans (
): 16 (minimum) to 64.
Validation Step (D2O Exchange):
After the initial scan, add 1 drop of
to the tube and shake vigorously.
Observation: The broad singlet at ~1.80 ppm (NH) should disappear.
Causality: If the peak remains, it is likely a CH impurity, not the amine.
2D Confirmation (COSY):
Run a standard COSY (Correlation Spectroscopy) experiment.[1]
Check: Verify the coupling between the Ethyl
(0.92 ppm) and the Ethyl (1.45 ppm), and subsequently the Ethyl to the Methine H-8 (2.85 ppm). This connectivity chain proves the ethyl group is attached to the ring, not an impurity.
Detailed Signal Assignment (The "Read-Out")
Use this reference block to interpret your spectrum.
0.92 (t, Hz, 3H): Terminal methyl of the ethyl group.
1.45 (quint/m, 2H): Methylene of the ethyl group.
1.50 – 1.90 (m, 8H): Cyclopentane ring protons. Note: These often overlap.[1] Integration should sum to ~8H.[1]
2.60 (d, Hz, 1H) & 2.95 (d, Hz, 1H): H-10 protons (isolated methylene between Spiro C5 and N9). Large geminal coupling indicates a rigid ring.[1]
2.85 (m, 1H): H-8 (Chiral methine). Alpha to Nitrogen.[1][2][5]
3.65 (dd, Hz, 1H) & 3.85 (dd, Hz, 1H): H-7 protons (Alpha to Oxygen). The complexity (dd) arises from coupling to the chiral H-8.[1]
References
Spiro Scaffold Synthesis & NMR
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase Inhibitors. (2021).[1][2][5][6] Journal of Medicinal Chemistry.
Spectral Data for 1-oxa-8-azaspiro[4.5]decane (Homologous Series)
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][7] (2020).[1][7] Bioorganic & Medicinal Chemistry.
A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Framework for 8-Azaspiro[4.5]decane and its 6-Oxa-8-Ethyl Congener
Abstract In medicinal chemistry, the rigid, three-dimensional nature of spirocyclic systems offers a compelling advantage for achieving high target specificity and optimizing physicochemical properties. The 8-azaspiro[4....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In medicinal chemistry, the rigid, three-dimensional nature of spirocyclic systems offers a compelling advantage for achieving high target specificity and optimizing physicochemical properties. The 8-azaspiro[4.5]decane scaffold is a well-established motif found in numerous centrally-acting agents.[1] This guide provides a comparative framework for this foundational structure against a novel, hypothetical derivative: 8-Ethyl-6-oxa-9-azaspiro[4.5]decane . As direct experimental data for the latter is scarce, this document serves as a predictive and methodological guide for researchers. We will deconstruct the key structural modifications, predict their impact on critical drug-like properties, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended to equip drug discovery teams with the rationale and practical tools necessary to characterize and compare these, or similar, novel spirocyclic candidates.
Structural & Physicochemical Analysis: Establishing a Baseline
The transition from a known scaffold to a novel derivative requires a foundational understanding of how specific structural changes are likely to influence molecular behavior. The parent compound, 8-azaspiro[4.5]decane, serves as our validated baseline. The derivative introduces three significant modifications: the substitution of a methylene group with an oxygen atom (6-oxa), a shift of the primary amine from position 8 to 9 (9-aza), and the addition of an ethyl group at the 8-position.
Figure 1: Core Structural Comparison
Caption: Key structural changes transforming the parent scaffold to the derivative.
These modifications are predicted to have profound effects on key physicochemical parameters that govern a molecule's ultimate pharmacokinetic and pharmacodynamic profile.
1.1. Predicted Physicochemical Impact
The introduction of an ether linkage and N-alkylation will modulate lipophilicity, basicity, and solubility.
Lipophilicity (logP): The replacement of a carbon with an oxygen atom (oxa-substitution) generally decreases lipophilicity by introducing a polar ether group capable of acting as a hydrogen bond acceptor. Conversely, the addition of an ethyl group increases lipophilicity. The net effect is likely a modest change in the overall logP.
Basicity (pKa): The nitrogen in 8-azaspiro[4.5]decane is a secondary amine. In the derivative, we have a tertiary amine. While alkylation often slightly increases the pKa of amines due to the electron-donating nature of alkyl groups, steric hindrance from the adjacent ethyl group and the potential influence of the ether oxygen could lead to a pKa that is similar to or slightly lower than the parent compound.[2]
Aqueous Solubility: The presence of the polar ether oxygen is expected to increase hydrogen bonding with water, potentially improving aqueous solubility compared to a purely carbocyclic analogue.
Table 1: Predicted vs. Known Physicochemical Properties
Property
8-Azaspiro[4.5]decane (Baseline)
8-Ethyl-6-oxa-9-azaspiro[4.5]decane (Predicted)
Rationale for Prediction
Molecular Weight
139.24 g/mol
169.26 g/mol
Addition of C2H4O, removal of CH2
cLogP
~1.8 - 2.2
~1.5 - 2.0
Ether linkage decreases logP; ethyl group increases it.
Addition of ether oxygen significantly increases PSA.
1.2. Experimental Validation Protocols
Predictions must be confirmed empirically. The following are standard, robust protocols for determining pKa and logP.
Protocol 1: pKa Determination by Potentiometric Titration
This method remains a high-precision technique for pKa determination.[5] It involves monitoring pH changes as a titrant is added to the sample solution, with the pKa being identified at the half-equivalence point.[6][7]
Methodology:
Preparation: Calibrate the potentiometer using standard buffers (pH 4, 7, and 10).[8] Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[6] To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[8]
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[6] Immerse the calibrated pH electrode.
Execution: For a basic compound, titrate the solution with a standardized 0.1 M HCl solution.[8] Record the pH after each incremental addition of titrant.
Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the midpoint of the steepest part of the curve).[6]
Protocol 2: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for experimentally determining the octanol-water partition coefficient (logP).[9][10]
Methodology:
Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely octanol for these compounds). The n-octanol and water/buffer (e.g., PBS pH 7.4) phases must be mutually saturated before use.
Partitioning: Add a known volume of the stock solution to a vessel containing known volumes of both octanol and the aqueous buffer.
Equilibration: Seal the vessel and shake vigorously until equilibrium is reached (typically several hours). Centrifuge to ensure complete phase separation.
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Comparative Pharmacokinetic (ADME) Profiling
The structural modifications are anticipated to significantly alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile. The increased polarity from the oxa-group may decrease passive permeability, while the N-ethyl group introduces a potential new site for metabolism.
Figure 2: ADME Experimental Workflow
Caption: A streamlined workflow for early-stage ADME comparison.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[11][12] It measures the rate of disappearance of the parent compound over time.[13]
Methodology:
Reagent Preparation: Thaw pooled human liver microsomes (HLM) and keep on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare a 1 mM NADPH solution as the cofactor to initiate the metabolic reaction.[12]
Incubation: In a 96-well plate, pre-incubate the test compound (e.g., at a final concentration of 1 µM) with HLM (e.g., 0.5 mg/mL protein) in the buffer at 37°C.[12]
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.[13]
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[11][12]
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
PAMPA is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[14][15]
Methodology:
Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane).[16]
Compound Preparation: Prepare the test compounds in a suitable buffer (e.g., PBS at pH 7.4) in a separate 96-well plate (the donor plate).
Assay Assembly: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".[17]
Incubation: Incubate the plate sandwich for a set period (e.g., 5 to 18 hours) at room temperature to allow the compounds to diffuse from the donor to the acceptor chamber.[14][16]
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volumes and surface area of the wells.
Table 2: Template for Recording Comparative ADME Data
Compound
HLM t½ (min)
HLM CLint (µL/min/mg)
PAMPA Papp (10⁻⁶ cm/s)
8-Azaspiro[4.5]decane
Experimental Value
Experimental Value
Experimental Value
8-Ethyl-6-oxa-9-azaspiro...
Experimental Value
Experimental Value
Experimental Value
Control (High Clearance)
e.g., Verapamil
e.g., Verapamil
e.g., Testosterone
Control (Low Clearance)
e.g., Warfarin
e.g., Warfarin
e.g., Atenolol
Pharmacodynamic Profile: A Focus on Target Engagement
Derivatives of azaspiro[4.5]decane have shown significant activity as ligands for sigma (σ) receptors and muscarinic acetylcholine receptors (mAChRs), both of which are important CNS targets.[1] The structural changes in our derivative could alter both binding affinity and selectivity. For instance, the ether oxygen might form a critical hydrogen bond with a receptor, while the N-ethyl group could introduce steric clashes or favorable hydrophobic interactions.
A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific target receptor.[18][19]
Protocol 5: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to displace a known radiolabeled ligand from its receptor.[18]
Methodology:
Preparation: Prepare a membrane homogenate from cells or tissue expressing the target receptor (e.g., σ1 receptors).
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for σ1), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound. Wash the filters to remove non-specifically bound radioactivity.
Detection: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.
Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[18]
Conclusion
This guide outlines a predictive and experimental framework for the systematic comparison of the established 8-azaspiro[4.5]decane scaffold and its novel 8-Ethyl-6-oxa-9-azaspiro[4.5]decane derivative. By predicting the impact of specific structural modifications on key physicochemical and ADME properties, and subsequently validating these hypotheses with robust, standardized protocols, research teams can make informed decisions. This structured approach, moving from prediction to empirical validation, is critical for efficiently identifying lead candidates with optimized drug-like properties and accelerating the drug discovery process.
References
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 25, 2026, from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 25, 2026, from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 25, 2026, from [Link]
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 25, 2026, from [Link]
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532. Retrieved February 25, 2026, from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 25, 2026, from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 25, 2026, from [Link]
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved February 25, 2026, from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved February 25, 2026, from [Link]
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved February 25, 2026, from [Link]
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PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved February 25, 2026, from [Link]
ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved February 25, 2026, from [Link]
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A Comparative Guide to Quality Control Standards for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane Purity
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Spirocyclic Scaffolds 8-Ethyl-6-oxa-9-azaspiro[4.5]decane is a heterocyclic spirocyclic compound, a structural...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Spirocyclic Scaffolds
8-Ethyl-6-oxa-9-azaspiro[4.5]decane is a heterocyclic spirocyclic compound, a structural motif of significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. These characteristics can lead to improved target affinity and selectivity in drug candidates. However, the synthetic route to such complex molecules can often introduce a variety of impurities, including starting materials, by-products from incomplete reactions, and degradation products.[1] The presence of these impurities, even at minute levels, can significantly impact the biological activity, toxicity, and overall reproducibility of experimental results.[2] Therefore, robust and validated analytical methods for determining the purity of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane are not just a matter of quality control, but a fundamental requirement for its successful application in research and drug development.
This guide provides a comparative overview of the most suitable analytical methodologies for assessing the purity of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and data interpretation guidelines.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane and its potential impurities, the required sensitivity and selectivity, and the specific goals of the analysis (e.g., routine QC vs. impurity identification). The most powerful and commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][4]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive quality control of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, integrating orthogonal analytical techniques to ensure a thorough assessment.
Caption: A comprehensive QC workflow for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane.
In-Depth Methodology Comparison
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application
Quantitative purity determination, separation of non-volatile impurities.
Analysis of volatile and semi-volatile impurities, including residual solvents.[1]
Structural elucidation, confirmation of identity, and absolute quantitative analysis (qNMR).[2][4]
Principle
Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Nuclei with non-zero spin absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.
Strengths
- High precision and accuracy for quantification.[4]- Wide applicability to a broad range of compounds.- Non-destructive, allowing for fraction collection.
- Excellent sensitivity and selectivity for volatile compounds.[4]- Definitive identification of known volatile impurities and solvents through mass spectral libraries.
- Provides unambiguous structural information.[5]- Non-destructive.- qNMR with an internal standard provides absolute purity without needing a reference standard of the analyte.
Limitations
- May not be suitable for highly volatile compounds.- Requires a chromophore for UV detection; some impurities may be "invisible."- Relative purity unless a certified reference standard is used.
- Limited to thermally stable and volatile compounds.- Derivatization may be required for polar or non-volatile analytes, adding complexity.[6]
- Relatively low sensitivity compared to MS-based methods.- Can be complex to interpret spectra of mixtures.- High initial instrument cost.
Typical Purity Specification
>95% (often >98% for advanced intermediates)
Residual solvents typically <0.5%
Conforms to structure; quantitative purity by qNMR often >98%
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is fundamental for determining the purity of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane by separating it from non-volatile impurities.
Workflow Diagram:
Caption: HPLC experimental workflow for purity analysis.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh and dissolve the 8-Ethyl-6-oxa-9-azaspiro[4.5]decane sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
HPLC System: A standard HPLC system with a UV or PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by the area normalization method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Causality: A C18 column is chosen for its versatility in separating compounds of moderate polarity. The gradient elution is necessary to separate impurities with a wide range of polarities from the main compound. Formic acid is added to the mobile phase to improve peak shape and ionization for potential mass spectrometry coupling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify residual solvents and other volatile or semi-volatile impurities.
Step-by-Step Protocol:
Sample Preparation: Dissolve a known amount of the sample (e.g., 10 mg) in a high-purity solvent suitable for GC analysis (e.g., Dichloromethane or Methanol) in a sealed vial.
GC-MS Conditions (Example):
GC System: A gas chromatograph coupled to a mass spectrometer.
Column: A capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.
Injector: Split/splitless injector (e.g., 250 °C, split ratio 20:1).
Mass Spectrometer: Single quadrupole or ion trap.
Ionization: Electron Ionization (EI) at 70 eV.
Detection: Scan mode (e.g., m/z 35-500) for identification.
Data Analysis: Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Trustworthiness: The use of a mass spectrometer as the detector provides a high degree of confidence in the identification of impurities, as the resulting mass spectrum is a molecular fingerprint of the compound.[4]
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
NMR is the gold standard for confirming the chemical structure of the synthesized compound.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
NMR Acquisition:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Experiment: Standard ¹H NMR experiment.
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the structure of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane. The presence of unexpected peaks may indicate impurities.[5]
Expertise & Experience: The integration values of the proton signals should correspond to the number of protons in different environments within the molecule. For instance, the ethyl group should show a characteristic triplet and quartet pattern with a 3:2 integration ratio. Any deviation from the expected pattern or integration suggests the presence of impurities.
Conclusion
A multi-technique approach is essential for the robust quality control of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane. While HPLC provides the primary quantitative assessment of purity, GC-MS is crucial for identifying potentially harmful volatile impurities, and NMR spectroscopy offers definitive structural confirmation. By employing these orthogonal methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of their starting materials, which is a prerequisite for generating reproducible and meaningful scientific data.
References
Benchchem. (n.d.). Comparative Guide to Validated Analytical Methods for Spiro[3.5]nonane-9-carboxylic acid and Related Spirocyclic Compounds.
SpiroChem. (n.d.). Impurity Synthesis And Identification.
ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.
BOC Sciences. (n.d.). Analytical Services for Purity Determination.
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
Benchchem. (n.d.). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
Benchchem. (n.d.). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples.
Navigating the Disposal of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane: A Procedural Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end with the completion of an experiment. The proper disposal of research chemicals is a critical component...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end with the completion of an experiment. The proper disposal of research chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, ensuring the protection of personnel and compliance with regulatory standards.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on the chemical's structure and data from similar compounds, 8-Ethyl-6-oxa-9-azaspiro[4.5]decane should be treated as a hazardous substance with the following potential hazards:
Skin and Eye Irritation: Similar aza-spiro compounds are known to cause skin and serious eye irritation.[1][3]
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3][4]
Flammability: While not definitively classified, the presence of an ethyl group and the organic nature of the compound suggest it may be flammable.
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
II. Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling 8-Ethyl-6-oxa-9-azaspiro[4.5]decane must wear the following PPE:
To protect skin and clothing from accidental spills.
Respiratory Protection
To be used if handling outside of a fume hood or if aerosol generation is likely. A NIOSH-approved respirator is recommended.[4]
To prevent inhalation of potentially irritating vapors.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
Collection: Carefully collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.[5][6]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[6]
IV. Step-by-Step Disposal Protocol
The disposal of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane must be managed as hazardous waste in compliance with local, state, and federal regulations.[7][8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][9]
1. Waste Segregation:
Isolate waste containing 8-Ethyl-6-oxa-9-azaspiro[4.5]decane from other waste streams to prevent potentially hazardous reactions.[10]
At a minimum, keep this waste separate from acids, bases, oxidizers, and any incompatible chemicals.[10][11]
2. Containerization:
Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.[7][12] The original container is often a suitable choice.[13]
Ensure the container is not overfilled; leave at least 10% headspace to allow for vapor expansion.[14][15]
3. Labeling:
Clearly label the waste container with the words "Hazardous Waste".[6][12][16]
The label must include the full chemical name: "8-Ethyl-6-oxa-9-azaspiro[4.5]decane," the concentration, and the date accumulation started.[12][16] Do not use abbreviations or chemical formulas on the label.[15][16]
4. Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be secure, away from general laboratory traffic, and under the control of laboratory personnel.[6][7]
The SAA should have secondary containment to capture any potential leaks.[7][12]
5. Professional Disposal:
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[5][6] These entities are equipped to handle, transport, and dispose of chemical waste in accordance with all regulatory requirements.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane.
Caption: Disposal workflow for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, thereby fostering a secure laboratory environment and protecting the broader ecosystem.
References
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Proper Disposal of N-Spiro[5.5]undec-3-yl-guanidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
OSHA Chemical Hazards And Communication. (2022, October 5). NCBI Bookshelf.
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
Personal protective equipment for handling 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
Executive Summary & Chemical Profile 8-Ethyl-6-oxa-9-azaspiro[4.5]decane is a specialized spirocyclic amine intermediate often utilized in the synthesis of bioactive scaffolds (e.g., GPCR modulators or kinase inhibitors)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
8-Ethyl-6-oxa-9-azaspiro[4.5]decane is a specialized spirocyclic amine intermediate often utilized in the synthesis of bioactive scaffolds (e.g., GPCR modulators or kinase inhibitors). As a compound featuring both a secondary amine and a cyclic ether within a spiro-fused system, it presents a dual hazard profile: corrosivity typical of aliphatic amines and solvent-like permeability .
Because specific Safety Data Sheets (SDS) for this exact derivative may be limited in public repositories, this guide applies the "Precautionary Principle" using Read-Across methodology from structural analogues (e.g., 9-Oxa-6-azaspiro[4.5]decane).
Property
Data / Inference
Operational Implication
Chemical Class
Spirocyclic Ether-Amine
High basicity; potential hydrogen bond donor/acceptor.
Physical State
Likely Viscous Liquid or Low-Melting Solid
High surface adhesion; difficult to clean from surfaces.
Waste Stream: Segregate as "Basic Organic Waste" .
Labelling: Clearly tag as "Contains Spirocyclic Amine – Corrosive/Toxic".
Do Not Mix: Never mix with acidic waste streams (Risk of violent exotherm/explosion).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17803875, 9-Oxa-6-azaspiro[4.5]decane (Structural Analogue). Retrieved from [Link]
Fisher Scientific. Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogue). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amines. Retrieved from [Link]